(E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential and Antimicrobial Activity
Antimicrobial and Antioxidant Properties
A study highlighted the synthesis of novel chalcone derivatives, including structures similar to the compound of interest, demonstrating potent antioxidant activity. These compounds were structurally supported by various spectral analyses and showed promising in vitro antioxidant activity, suggesting potential use in combating oxidative stress-related disorders (Prabakaran, Manivarman, & Bharanidharan, 2021).
Anticancer and Antiangiogenic Effects
Research on thioxothiazolidin-4-one derivatives, containing structural motifs similar to the compound , showed significant inhibition of tumor growth and angiogenesis in mouse models. This points towards potential applications in anticancer therapy, particularly in the inhibition of tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Antitubercular and Anti-inflammatory Activities
A study on sulfur cross-linked 1,3,4-oxadiazole-nitro(furan/thiophene)-propenones revealed their dual inhibitory action against multidrug-resistant tuberculosis and inflammation. The compounds exhibited excellent anti-inflammatory activity and significant anti-tuberculosis activity, showcasing their therapeutic potential in treating both conditions (Turukarabettu, Kalluraya, & Sharma, 2019).
Material Science and Chemistry
Liquid Crystalline Properties
The synthesis and comparative study of heterocyclic rings on liquid crystalline properties of certain derivatives, including 1,3,4-oxa(thia)diazole derivatives with furan and thiophene units, were explored. The study discussed the impact of various heterocyclic rings on the formation of mesophases, indicating the importance of these compounds in material science and liquid crystal technology (Han et al., 2009).
Photochemical Reactions
The photochemical reaction of 1,3,4-oxadiazoles with furan was studied, revealing the formation of cycloadducts under certain conditions. This research provides insight into the reaction pathways of similar compounds, potentially useful in synthesizing novel materials and understanding their photochemical behavior (Tsuge, Oe, & Tashiro, 1973).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-14(4-3-13-2-1-6-21-13)19-8-12(9-19)16-17-15(18-22-16)11-5-7-23-10-11/h1-7,10,12H,8-9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHUXEDMWYZALR-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.